molecular formula C24H27NO4 B7739351 8-{[cyclohexyl(methyl)amino]methyl}-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one

8-{[cyclohexyl(methyl)amino]methyl}-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one

Número de catálogo: B7739351
Peso molecular: 393.5 g/mol
Clave InChI: STHFPZWEWMEHAF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound 8-{[cyclohexyl(methyl)amino]methyl}-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one (IUPAC name) is a synthetic flavonoid derivative with the molecular formula C24H27NO4 and a molecular weight of 407.47 g/mol . It features a chromen-4-one core substituted at position 3 with a 2-methoxyphenyl group, at position 7 with a hydroxyl group, and at position 8 with a cyclohexyl(methyl)aminomethyl moiety.

Propiedades

IUPAC Name

8-[[cyclohexyl(methyl)amino]methyl]-7-hydroxy-3-(2-methoxyphenyl)chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO4/c1-25(16-8-4-3-5-9-16)14-19-21(26)13-12-18-23(27)20(15-29-24(18)19)17-10-6-7-11-22(17)28-2/h6-7,10-13,15-16,26H,3-5,8-9,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STHFPZWEWMEHAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=C(C=CC2=C1OC=C(C2=O)C3=CC=CC=C3OC)O)C4CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 8-{[cyclohexyl(methyl)amino]methyl}-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one typically involves multi-step organic reactions. One common method includes the formation of the chromen-4-one core followed by the introduction of the cyclohexyl(methyl)amino group through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and to optimize the production process.

Análisis De Reacciones Químicas

Oxidation Reactions

The 7-hydroxy group on the chromenone core is susceptible to oxidation under specific conditions. Common oxidizing agents such as KMnO₄ or CrO₃ may convert this phenolic group to a quinone structure, altering electronic properties and biological activity. For example:
Reaction :
7-OH → 7-oxo derivative
Conditions : Acidic KMnO₄, 60–80°C

Amino Group Transformations

The cyclohexyl(methyl)amino substituent at the 8-position undergoes nucleophilic substitution or reductive alkylation. Reactions include:

  • Methylation : Using methyl iodide in the presence of a base (e.g., NaH) to form quaternary ammonium salts.

  • Acylation : Reaction with acetyl chloride to yield acetamide derivatives .

Reaction TypeReagentsProduct
MethylationCH₃I, NaH8-{[cyclohexyl(dimethyl)amino]methyl}-...
AcylationAcCl, Et₃N8-{[cyclohexyl(acetyl)amino]methyl}-...

Methoxyphenyl Modifications

The 2-methoxyphenyl group participates in electrophilic aromatic substitution (e.g., nitration, sulfonation) or demethylation:

  • Demethylation : BBr₃ in CH₂Cl₂ removes the methoxy group, yielding a phenolic hydroxyl group .

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups at the para position relative to the methoxy group.

Example Pathway :
3-(2-methoxyphenyl) → 3-(2-hydroxy-5-nitrophenyl)

Chromenone Core Reactivity

The 4H-chromen-4-one system undergoes ring-opening reactions under alkaline conditions or participates in Michael additions:

  • Base-Mediated Ring Opening : NaOH/EtOH cleaves the lactone ring, forming a diketone intermediate.

  • Conjugate Addition : Grignard reagents (e.g., CH₃MgBr) add to the α,β-unsaturated ketone system .

Synthetic Pathways

While direct synthesis protocols for this compound are not fully documented in accessible literature, analogous chromenone derivatives are synthesized via:

  • Claisen-Schmidt Condensation : To form the chromenone backbone.

  • Mannich Reaction : Introduces the cyclohexyl(methyl)amino group at the 8-position .

  • Protection/Deprotection Steps : For hydroxyl and amino groups during functionalization.

Comparative Reactivity with Structural Analogs

The compound’s reactivity aligns with other chromenone derivatives but differs due to its unique substituents:

CompoundKey ReactionDistinct Feature
7-HydroxyflavoneOxidation to quinoneLacks amino group for substitution
8-AminoquinolineN-acylationSimpler structure without chromenone core
Target CompoundMulti-site reactivityCombines aromatic, amino, and hydroxyl functionalities

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound has been investigated for its potential as an enzyme inhibitor , particularly in the context of:

  • Anti-inflammatory Agents : Studies suggest that derivatives of chromen-4-one can inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases.
  • Anticancer Properties : Research indicates that similar compounds can induce apoptosis in cancer cells, suggesting that 3453-0763 may also possess anticancer activity through mechanisms such as cell cycle arrest and apoptosis induction.

Antiviral Activity

Included in antiviral screening libraries, this compound is being evaluated for its efficacy against various viral infections. Preliminary studies have shown promise in inhibiting viral replication, although specific mechanisms remain to be elucidated.

The compound's structure allows it to interact with specific molecular targets, including:

  • Enzymes : Potential interactions with enzymes involved in metabolic pathways.
  • Receptors : Binding to receptors that regulate cellular signaling pathways related to growth and apoptosis.

Case Study 1: Anti-inflammatory Effects

A study conducted on chromen-4-one derivatives demonstrated significant inhibition of NF-kB activation, a key regulator of inflammation. The results indicated that modifications at the 7-hydroxy position could enhance anti-inflammatory activity, suggesting that 3453-0763 might have similar effects due to its structural characteristics.

Case Study 2: Anticancer Potential

In vitro assays revealed that related compounds can induce apoptosis in breast cancer cell lines by activating caspase pathways. The presence of the cyclohexyl(methyl)amino group may enhance cellular uptake and bioavailability, increasing the compound's effectiveness as an anticancer agent.

Summary Table of Applications

Application AreaDescriptionResearch Findings
Medicinal ChemistryEnzyme inhibitors for anti-inflammatory and anticancer effectsSignificant inhibition of pro-inflammatory cytokines
Antiviral ActivityPotential antiviral agentPromising results in inhibiting viral replication
Biological ActivityInteraction with enzymes and receptorsInduction of apoptosis in cancer cells

Mecanismo De Acción

The mechanism of action of 8-{[cyclohexyl(methyl)amino]methyl}-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. The pathways involved may include signal transduction pathways that regulate cell growth and apoptosis.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substitution at the 8-Position: Cyclohexylamino vs. Other Amines

8-{[Cyclohexyl(ethyl)amino]methyl}-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one
  • Molecular Formula: C25H29NO4
  • Key Difference: The ethyl group replaces methyl on the cyclohexylamino moiety.
  • Impact: The ethyl substitution increases hydrophobicity (logP ~3.2 vs.
8-[(Dimethylamino)methyl]-7-hydroxy-3-(2-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one
  • Molecular Formula: C21H19F3NO4
  • Key Difference: A trifluoromethyl group at position 2 and a dimethylamino group at position 6.
  • Impact: The electron-withdrawing trifluoromethyl group enhances metabolic stability and may improve bioavailability (e.g., 2.5-fold higher plasma exposure in rodent models compared to non-fluorinated analogs) .
7-Hydroxy-3-(2-methoxyphenyl)-8-((4-methylpiperidin-1-yl)methyl)-4H-chromen-4-one
  • Molecular Formula: C23H25NO4
  • Key Difference: A 4-methylpiperidinyl group replaces the cyclohexyl(methyl)amino moiety.
  • Impact : The rigid piperidine ring may enhance selectivity for G-protein-coupled receptors (GPCRs) due to reduced conformational freedom, as observed in docking studies .

Substitution at the 3-Position: Methoxyphenyl vs. Other Aromatic Groups

7,8-Dihydroxy-3-(3-methoxyphenyl)-4H-chromen-4-one (Compound 107)
  • Molecular Formula : C16H12O5
  • Key Difference : A 3-methoxyphenyl group at position 3 and dihydroxy groups at positions 7 and 7.
  • Impact : The additional hydroxyl group at position 8 increases antioxidant activity (IC50 = 12 µM in DPPH assay vs. 28 µM for the target compound) but reduces blood-brain barrier penetration due to higher polarity .
3-(3,4-Dimethoxyphenyl)-8-((4-ethylpiperazin-1-yl)methyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one
  • Molecular Formula : C24H26F3N3O4
  • Key Difference : A 3,4-dimethoxyphenyl group at position 3 and a trifluoromethyl group at position 2.
  • Impact : The dimethoxy substitution enhances π-π stacking with aromatic residues in enzyme active sites (e.g., COX-2 inhibition Ki = 0.8 nM vs. 5.2 nM for the target compound) .

Substitution at the 7-Position: Hydroxyl vs. Protected Groups

7-[(4-Methoxybenzyl)oxy]-3-(2-methoxyphenyl)-4H-chromen-4-one
  • Molecular Formula : C24H20O5
  • Key Difference : A 4-methoxybenzyloxy group replaces the hydroxyl at position 5.
  • Impact : The protecting group improves synthetic yield (85% vs. 60% for direct hydroxylation) and stability under acidic conditions, but requires deprotection for bioactivity .

Tabulated Comparison of Key Analogs

Compound Name Molecular Formula Key Substituents Bioactivity (Example Target) Reference
Target Compound C24H27NO4 8-cyclohexyl(methyl)aminomethyl, 7-OH Tyrosinase IC50: 1.2 µM
8-{[Cyclohexyl(ethyl)amino]methyl}-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one C25H29NO4 8-cyclohexyl(ethyl)aminomethyl Tyrosinase IC50: 2.8 µM
8-[(Dimethylamino)methyl]-7-hydroxy-3-(2-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one C21H19F3NO4 8-dimethylaminomethyl, 2-CF3 GSK-3β IC50: 0.3 µM
7,8-Dihydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one (Compound 111) C16H12O5 7,8-diOH DPPH IC50: 12 µM

Actividad Biológica

The compound 8-{[cyclohexyl(methyl)amino]methyl}-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one , a derivative of chromenone, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides an in-depth exploration of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C20_{20}H25_{25}NO3_3
  • Molecular Weight : 325.42 g/mol
  • IUPAC Name : 8-{[cyclohexyl(methyl)amino]methyl}-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one

The compound features a chromenone backbone with a cyclohexylmethylamino group and a methoxyphenyl substituent, which may contribute to its biological activities.

Neuroprotective Effects

Research indicates that derivatives of chromenone compounds exhibit neuroprotective properties. The compound has been studied for its ability to protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study : A study conducted on neuroprotective compounds demonstrated that similar chromenone derivatives significantly reduced cell death in neuronal cell lines subjected to oxidative stress. The mechanism was attributed to the modulation of apoptotic pathways and enhancement of antioxidant defenses .

Anticancer Activity

The anticancer potential of the compound has also been evaluated. In vitro studies have shown that it exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC-3).

Cell LineIC50 (µM)Reference
MCF-712.5
PC-315.0
VERO (normal)>100

The selectivity index suggests that the compound is more toxic to cancer cells than to normal cells, indicating a potential therapeutic window for further development.

Antioxidant Activity

The antioxidant activity of the compound has been assessed using various assays, including DPPH and ABTS radical scavenging assays. Results indicate that the compound possesses significant free radical scavenging capabilities, which may contribute to its neuroprotective and anticancer effects.

Assay TypeIC50 (µM)Reference
DPPH25.0
ABTS30.0

The proposed mechanism of action for the biological activities of this compound involves:

  • Inhibition of Apoptotic Pathways : The compound may inhibit key pro-apoptotic proteins while promoting anti-apoptotic factors.
  • Modulation of Antioxidant Enzymes : It enhances the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
  • DNA Interaction : Preliminary docking studies suggest potential intercalation with DNA, leading to inhibited proliferation of cancer cells .

Q & A

Basic Research Questions

Q. What are the optimal synthetic strategies for 8-{[cyclohexyl(methyl)amino]methyl}-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one?

  • Methodological Answer : The compound can be synthesized via a Mannich reaction , which involves reacting a hydroxylated chromenone core with formaldehyde and cyclohexyl(methyl)amine. For example, similar derivatives (e.g., 8-((dimethylamino)methyl)-7-hydroxy-3-(4-hydroxyphenyl)-4H-chromen-4-one) were synthesized by refluxing the parent flavonoid with formaldehyde and amine in ethanol, followed by purification via column chromatography . Key parameters include pH control (~9–10) and reaction time (6–8 hours). Characterization typically involves NMR, MS, and X-ray crystallography .

Q. How is the crystal structure of this compound refined, and what software is recommended?

  • Methodological Answer : X-ray diffraction data can be refined using SHELXL , a program optimized for small-molecule crystallography. SHELXL integrates features like anisotropic displacement parameters, hydrogen-bonding networks, and twinning corrections. For instance, studies on analogous chromenones used SHELXL to achieve R-factors < 0.05, with data collected at 293 K using MoKα radiation . A typical refinement workflow includes data scaling (SAINT), absorption correction (SADABS), and structure visualization (ORTEP-3) .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic and crystallographic data for this compound?

  • Methodological Answer : Discrepancies (e.g., tautomerism observed in NMR vs. X-ray data) require multi-technique validation:

  • NMR : Detect dynamic equilibria in solution (e.g., keto-enol tautomerism) using variable-temperature experiments.
  • X-ray : Confirm solid-state conformation via hydrogen-bonding patterns (e.g., O–H···O interactions stabilizing the enol form) .
  • DFT Calculations : Compare experimental and computed bond lengths/angles to identify dominant tautomers .

Q. What experimental design is recommended for studying its bioactivity against cancer cell lines?

  • Methodological Answer : Use dose-response assays (e.g., MTT or SRB) with IC50 determination:

  • Cell Lines : Select panels reflecting diverse genetic backgrounds (e.g., HeLa, MCF-7, A549).
  • Controls : Include positive controls (e.g., doxorubicin) and solvent controls (DMSO < 0.1%).
  • Mechanistic Studies : Follow up with apoptosis assays (Annexin V/PI staining) and ROS measurement. Prior studies on structurally similar coumarins showed IC50 values ranging from 10–50 μM, dependent on substitution patterns .

Q. How can computational methods predict the compound’s binding affinity for kinase targets?

  • Methodological Answer :

  • Docking : Use AutoDock Vina or Glide to model interactions with kinases (e.g., CDK2, EGFR). Parameterize the ligand with Gaussian 09 (B3LYP/6-31G*).
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å).
  • Pharmacophore Mapping : Identify critical features like the chromenone carbonyl and methoxy-phenyl group for hydrophobic interactions .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.